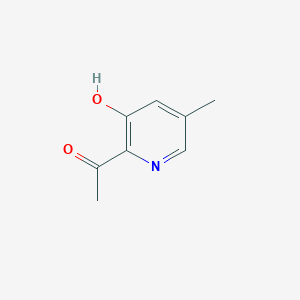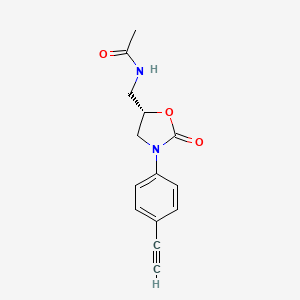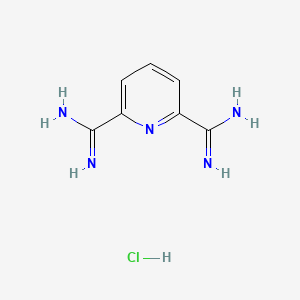![molecular formula C13H20O2 B11818161 1-(6,6-Dimethyl-1-bicyclo[3.1.1]hept-2-enyl)ethyl acetate](/img/structure/B11818161.png)
1-(6,6-Dimethyl-1-bicyclo[3.1.1]hept-2-enyl)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6,6-Dimethyl-1-bicyclo[3.1.1]hept-2-enyl)ethyl acetate, also known as Myrtanyl acetate, is an organic compound with the molecular formula C12H20O2. It is a derivative of bicyclo[3.1.1]heptane and is characterized by its unique bicyclic structure. This compound is known for its pleasant aroma and is often used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,6-Dimethyl-1-bicyclo[3.1.1]hept-2-enyl)ethyl acetate typically involves the esterification of myrtenol (6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of heterogeneous catalysts, such as Mo/W/Zn–SiO2, has been explored to enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
1-(6,6-Dimethyl-1-bicyclo[3.1.1]hept-2-enyl)ethyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted esters or amides.
Scientific Research Applications
1-(6,6-Dimethyl-1-bicyclo[3.1.1]hept-2-enyl)ethyl acetate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Widely used in the fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 1-(6,6-Dimethyl-1-bicyclo[3.1.1]hept-2-enyl)ethyl acetate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through modulation of signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
Myrtenol: A related compound with a hydroxyl group instead of an acetate group.
Nopyl acetate: Another bicyclic compound with similar structural features.
Nopol: A compound with a similar bicyclic structure but different functional groups
Uniqueness
1-(6,6-Dimethyl-1-bicyclo[3.1.1]hept-2-enyl)ethyl acetate is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. Its pleasant aroma and potential biological activities make it valuable in various applications.
Properties
Molecular Formula |
C13H20O2 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-(6,6-dimethyl-1-bicyclo[3.1.1]hept-2-enyl)ethyl acetate |
InChI |
InChI=1S/C13H20O2/c1-9(15-10(2)14)13-7-5-6-11(8-13)12(13,3)4/h5,7,9,11H,6,8H2,1-4H3 |
InChI Key |
DQHHCGKQOMJFAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C12CC(C1(C)C)CC=C2)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Sodium 2-{thieno[2,3-d]pyrimidin-4-yl}acetate](/img/structure/B11818089.png)

![tert-butyl 2-[(E)-N'-hydroxycarbamimidoyl]azetidine-1-carboxylate](/img/structure/B11818095.png)

![7-chloro-3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11818105.png)






